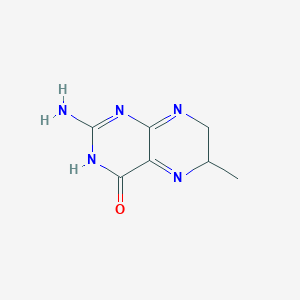

6-methyldihydro-(6H)-pterin

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N5O |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13) |

InChI Key |

QARNTSWBYSPKTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C2C(=N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Metabolic Fates, Interconversions, and Enzymatic Processing of 6 Methyldihydro 6h Pterin

Pathways of Reduction and Oxidation of Dihydropterins

Dihydropterins, including the 6-methyl derivative, exist in a dynamic equilibrium between their reduced and oxidized states. The redox state of the pterin (B48896) ring is fundamental to its function, with specific enzymatic systems dedicated to catalyzing these interconversions.

Dihydropterins are crucial intermediates in metabolic pathways such as the biosynthesis of tetrahydrofolate. nih.gov The reduction of dihydropterins to their tetrahydro forms is a thermodynamically irreversible chemical pathway. nih.gov For instance, 6-methyl-7,8-dihydropterin (B91866) can be reduced to 6-methyl-5,6,7,8-tetrahydropterin. nih.gov This reduction can be accomplished either chemically or enzymatically by dihydrofolate reductase. nih.gov

The fully reduced 5,6,7,8-tetrahydropterins are the active cofactor forms for aromatic amino acid hydroxylases. nih.gov The enzymatic reduction of the quinonoid dihydropterin form is a critical step in the regeneration of the active cofactor. For example, rat cerebellar nitric oxide synthase (NOS) can catalyze the NADPH-dependent reduction of quinonoid dihydrobiopterin (qBH2) to tetrahydrobiopterin (B1682763) (BH4). nih.gov The rate of reduction with the quinonoid form of 6-methyldihydropterin is approximately double that with qBH2. nih.gov

The oxidation of tetrahydropterins, such as 6-methyltetrahydropterin, initially yields the unstable quinonoid dihydropterin. capes.gov.brresearchgate.net This quinonoid form, specifically quinonoid 6-methyldihydropterin, can then undergo tautomerization to the more stable 7,8-dihydropterin (B103510) isomer, 6-methyl-7,8-dihydropterin. nih.govnih.gov This tautomerization is a rapid process that can be prevented by disubstitution at the 6-position. nih.gov In a 0.1 M Tris-HCl buffer at pH 7.4, quinonoid 6-methyldihydropterin was found to tautomerize to 6-methyl-7,8-dihydropterin with a 95% yield. nih.gov

Autooxidation of 6-methyldihydropterin is relatively fast, with a half-life of 6.5 hours in air-equilibrated aqueous solutions at 25°C. conicet.gov.ar This process leads to two main outcomes: the oxidation of the dihydropyrazine (B8608421) ring to form the aromatic 6-methylpterin, and the oxidative cleavage of the dihydropterin molecule, resulting in non-pterin products. conicet.gov.ar

Role of 6-Methyldihydro-(6H)-Pterin in Pterin Salvage Cycles

Pterin salvage pathways are essential for recycling oxidized pterins back to their active, reduced forms, ensuring a continuous supply of these vital cofactors. nih.govwikipedia.org Dihydropterins like the 6-methyl derivative are central intermediates in these recycling loops.

The recycling of dihydropterins is predominantly carried out by specific reductases. After a tetrahydropterin (B86495) cofactor is oxidized to its quinonoid dihydro form during an enzymatic reaction (e.g., by phenylalanine hydroxylase), dihydropteridine reductase (DHPR) catalyzes its reduction back to the tetrahydro form, completing the cycle. nih.gov Dihydrofolate reductase (DHFR) also plays a role in pterin metabolism, capable of reducing dihydropterins to their tetrahydro forms, which can then act as cofactors for pteridine-dependent hydroxylases. uni-konstanz.de This salvage pathway is particularly important in peripheral tissues. mdpi.com

Dihydropteridine reductase (DHPR) exhibits specificity for the quinonoid form of dihydropterins. nih.gov The stable quinonoid 6,6-dimethyldihydropterin, an analog of the natural isomer of quinoid dihydrobiopterin, has been shown to be a substrate for DHPR. nih.gov Similarly, the quinonoid form of 6-methyldihydropterin is a substrate for DHPR. nih.gov In contrast, the 7,8-dihydro isomers, such as 6-methyl-7,8-dihydropterin and 7,8-dihydrobiopterin, are not substrates for DHPR but act as competitive inhibitors of phenylalanine hydroxylase. nih.gov

| Pterin Compound | Role with DHPR | Km Value |

| Quinonoid 6,6-dimethyldihydropterin | Substrate | 0.4 mM |

| Quinonoid 6-methyldihydropterin | Substrate | 33 µM |

| 7,8-Dihydrobiopterin | Not a substrate | - |

This table summarizes the interaction of different pterin compounds with Dihydropteridine Reductase (DHPR), including their role as a substrate and their Michaelis constant (Km) where available.

Enzymatic Systems Facilitating Dihydropterin Cycling and Transformations (e.g., Pteridine (B1203161) Reductase 1 (PTR1), Dihydropteridine Reductase)

The cycling and transformation of dihydropterins are managed by a group of enzymes known as pteridine reductases. These enzymes are crucial for maintaining the cellular pool of reduced pterin cofactors.

Dihydropteridine Reductase (DHPR) , also known as quinoid dihydropteridine reductase, is a key enzyme in the regeneration of tetrahydrobiopterin. wikipedia.orgorpha.net It specifically catalyzes the reduction of quinonoid dihydropterins back to their tetrahydro forms using NADH or NADPH as a reductant. wikipedia.org This function is vital for sustaining the activity of aromatic amino acid hydroxylases. nih.gov

Pteridine Reductase 1 (PTR1) is another important enzyme in pterin metabolism, particularly in trypanosomatid parasites. mdpi.comnih.gov PTR1 is a short-chain reductase that catalyzes the NADPH-dependent, two-step reduction of oxidized pterins to their active tetrahydro forms. nih.gov This enzyme has a broad substrate specificity and can reduce various pterin compounds, including dihydrobiopterin. nih.govnih.gov Its function provides a bypass for the inhibition of dihydrofolate reductase, contributing to drug resistance in these organisms. mdpi.comnih.gov

| Enzyme | Function | Substrates | Organism/Tissue |

| Dihydropteridine Reductase (DHPR) | Reduction of quinonoid dihydropterins to tetrahydropterins | Quinonoid dihydropterins (e.g., quinonoid 6-methyldihydropterin) | Higher eukaryotes |

| Pteridine Reductase 1 (PTR1) | Two-step reduction of oxidized pterins to tetrahydro forms | Oxidized pterins (e.g., biopterin (B10759762), dihydrobiopterin) | Trypanosomatid parasites |

| Dihydrofolate Reductase (DHFR) | Reduction of dihydropterins and dihydrofolate to their tetrahydro forms | Dihydropterins, Dihydrofolate | Widespread |

This table provides an overview of the key enzymatic systems involved in dihydropterin cycling and their primary functions and substrates.

Molecular and Structural Biology of Enzymes Interacting with Dihydropterins

Structural Characterization of Pterin (B48896) Reductases (e.g., DHPR, PTR1)

Pterin reductases are a class of enzymes crucial for the regeneration and synthesis of tetrahydro-forms of pterins, which serve as essential cofactors in various metabolic pathways. Two prominent examples are Dihydropteridine Reductase (DHPR) and Pteridine (B1203161) Reductase 1 (PTR1).

Dihydropteridine Reductase (DHPR) is a key enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4), a cofactor for aromatic amino acid hydroxylases. Structurally, DHPR is an α/β protein that forms a dimer. researchgate.net It utilizes NADH as a cofactor and possesses a Rossmann-type fold for dinucleotide binding. researchgate.net Although it catalyzes a reduction reaction similar in outcome to dihydrofolate reductase (DHFR), DHPR is structurally and mechanistically distinct, bearing a closer resemblance to NADH-dependent flavin enzymes like glutathione (B108866) reductase. researchgate.netmdpi.com

Pteridine Reductase 1 (PTR1) is found in trypanosomatid parasites, such as Leishmania and Trypanosoma, where it provides a metabolic bypass for the DHFR-targeted antifolate drugs. nih.govresearchgate.net PTR1 is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov It functions as a homotetramer, essentially a dimer of dimers, with two active sites. nih.gov The subunit has a single α/β-domain with a Rossmann-fold repeat, characteristic of nucleotide-binding proteins. nih.govnih.gov The binding of the NADPH cofactor is essential for the formation of the catalytic center and the substrate-binding site. nih.gov

The three-dimensional structures of pterin reductases have been extensively studied using X-ray crystallography, providing high-resolution models of the enzymes and their complexes with cofactors and ligands. biologiachile.clspringernature.com

X-ray Crystallography: Crystal structures of DHPR have been solved, revealing its dimeric nature and the architecture of the NADH binding site. researchgate.net For PTR1, numerous crystal structures are available in the Protein Data Bank (PDB), including complexes with the NADPH cofactor and various substrates or inhibitors like folate, biopterin (B10759762), and methotrexate. nih.govresearchgate.netacs.org These structures show that the pterin ring of substrates binds in a pocket, forming a π-sandwich between the nicotinamide (B372718) ring of NADPH and a phenylalanine residue (Phe97 in T. brucei PTR1). nih.gov This detailed structural information is invaluable for understanding the enzyme's mechanism and for structure-based drug design. nih.govacs.org

NMR Studies: Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the reaction mechanisms of enzymes involved in pterin biosynthesis, such as GTP cyclohydrolase I and sepiapterin (B94604) reductase. nih.gov These studies can track proton exchange with the solvent and determine the stereospecificity of reactions. nih.gov While specific NMR studies focusing on the interaction of 6-methyldihydro-(6H)-pterin with DHPR or PTR1 are not extensively documented in the reviewed literature, the technique remains crucial for understanding the finer details of pterin binding and conversion, including protonation states and conformational dynamics in solution. brynmawr.edu

The active sites of pterin reductases are well-defined pockets designed to accommodate the pterin moiety and position it for hydride transfer from the nicotinamide cofactor.

In PTR1 , the elongated active site is primarily formed by a single subunit, though one end is shaped by a partner subunit in the tetramer. nih.govresearchgate.net The binding of the pterin substrate is stabilized by several key interactions:

π-stacking: The pterin ring is sandwiched between the nicotinamide ring of NADPH and the side chain of a phenylalanine residue. nih.gov

Hydrogen Bonding: The pterin's N8 and O4 atoms form hydrogen bonds with the hydroxyl group of a tyrosine residue (Tyr174) and an arginine residue (Arg14), respectively. acs.org A water molecule often mediates a hydrogen bond between the pterin O4 and the cofactor's pyrophosphate group. acs.org

Catalytic Triad: Like other members of the SDR family, PTR1 contains a highly conserved catalytic motif, typically Tyr-Xaa-Xaa-Xaa-Lys. researchgate.netnih.gov The tyrosine residue acts as the general acid, donating a proton to the substrate during reduction. The lysine (B10760008) helps to lower the pKa of the tyrosine, facilitating proton transfer. nih.gov A third residue, often a serine or aspartate, completes this catalytic triad. nih.gov

In DHPR , the active site also features a Rossmann fold for NADH binding. researchgate.net The enzyme is part of a family of reductases characterized by a Tyr-(Xaa)3-Lys motif, indicating a similar catalytic mechanism involving a tyrosine as the proton donor. researchgate.net The precise interactions governing the binding of this compound would involve similar principles of hydrogen bonding and hydrophobic interactions within the active site pocket.

Ligand Binding Dynamics and Conformational Changes

The function of enzymes like pterin reductases is not static but involves significant conformational dynamics that are crucial for ligand binding, catalysis, and product release. nih.gov

Distinct flexibility is observed in regions around the active site of PTR1, which likely influences ligand binding. nih.gov One of the most critical flexible elements is the "substrate loop," which directly contacts bound ligands. nih.gov The conformation of this loop can vary and is thought to be stabilized by interactions with both the ligand and the cofactor. nih.gov The binding of the cofactor (NADPH in PTR1, NADH in DHPR) is generally the first step in the reaction sequence, inducing conformational changes that create a competent binding site for the pterin substrate. nih.gov This ordered sequential mechanism ensures the proper assembly of the catalytic machinery before the substrate binds. nih.gov

The catalytic efficiency of pterin reductases with various pterin substrates can be quantified by steady-state kinetic parameters. While specific data for this compound is sparse, studies on related dihydropterins like dihydrobiopterin (H2B) and dihydrofolate (H2F) provide significant insights.

PruA, a pteridine reductase from Agrobacterium tumefaciens that belongs to the SDR family, showed the highest catalytic efficiency with dihydrobiopterin. nih.gov It also displayed comparable activity with other dihydropterins like dihydromonapterin and dihydroneopterin, but no activity with dihydrofolate or fully oxidized pterins. nih.gov This highlights the enzyme's preference for unconjugated dihydropterins. Similarly, PTR1 from trypanosomes can reduce a broad spectrum of pterins, including biopterin and folate, showcasing its role as a general pterin reductase. nih.gov

The table below summarizes kinetic data for the A. tumefaciens pteridine reductase PruA with different pterin substrates.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Dihydrobiopterin (H2B) | 14.8 ± 1.2 | 1.5 ± 0.03 | 1.0 x 105 |

| Dihydromonapterin | 15.2 ± 1.3 | 1.2 ± 0.02 | 7.9 x 104 |

| Dihydroneopterin | 23.0 ± 2.4 | 1.4 ± 0.03 | 6.1 x 104 |

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the dynamic behavior of enzyme-ligand complexes at an atomic level. udel.edunih.gov These simulations can reveal conformational changes, the stability of binding poses, and the intricate network of interactions that govern molecular recognition and catalysis. mdpi.comnih.govmdpi.com

For enzymes interacting with pterins, MD simulations have been used to:

Assess Binding Stability: Simulations can confirm whether a ligand's binding mode, predicted by docking studies, is stable within the active site over time. researchgate.net

Analyze Conformational Changes: MD studies on related enzymes like dihydrofolate reductase (DHFR) have shown how inhibitors induce local interactions, particularly with active site loops (e.g., the M20 loop), and how these changes are propagated throughout the enzyme. nih.gov

Elucidate Drug Resistance: Simulations of dihydropteroate (B1496061) synthase (DHPS) have provided molecular insights into drug resistance, showing how mutations can lead to the expulsion of a drug from the catalytic site. nih.gov

Characterize Loop Flexibility: The flexibility of the substrate loop in PTR1, which is important for ligand binding, has been observed and analyzed using MD simulations. nih.gov

These computational approaches are critical for understanding the dynamic nature of the interaction between this compound and its target reductases, complementing static structural data from crystallography. researchgate.netnih.gov

Insights into Substrate Selectivity and Specificity for this compound (e.g., compared to other pterins)

Studies on tyrosine hydroxylase, which uses a tetrahydropterin (B86495) cofactor, demonstrate that the enzyme can tolerate rather bulky substituents at the C6 position of the pterin ring without a major loss of catalytic efficiency. nih.govresearchgate.net Molecular docking studies suggest these bulky groups can be accommodated within a large hydrophobic pocket in the active site. nih.govresearchgate.net This suggests that an enzyme like PTR1, known for its broad substrate specificity, could likely accommodate the methyl group of this compound.

Conversely, substitutions at other positions on the pterin ring, such as C2, C4, or N5, often abolish cofactor activity, indicating these positions are critical for proper binding and orientation within the active site through specific hydrogen bonds. nih.govresearchgate.net For example, the amino group at C2 and the keto group at C4 are defining features of pterins and are crucial for interaction with the enzyme. mdpi.com

The ability of PTR1 to reduce both unconjugated pterins (like biopterin) and conjugated pterins (like folate) contrasts with enzymes like PruA, which are specific for unconjugated dihydropterins. nih.govnih.gov This broad specificity is a key feature of PTR1, contributing to its role in drug resistance in parasites. researchgate.net The selectivity of a given reductase for this compound over other pterins would depend on the specific steric and electronic complementarity between the substrate and the enzyme's active site.

The table below compares the substrate activities of PTR2 from Trypanosoma cruzi, an SDR pteridine reductase, highlighting its preference for dihydro- forms over oxidized pterins.

| Substrate | Relative Specific Activity (%) |

|---|---|

| Dihydrobiopterin (H2BPt) | 100 |

| Dihydrofolate (H2F) | ~95 |

| Biopterin (BPt) | No Activity |

| Folate | No Activity |

Genetic and Biochemical Investigations of Dihydropterin Pathway Perturbations

Characterization of Enzyme Deficiencies Affecting Dihydropterin Interconversions in Model Systems

Perturbations in the metabolic pathways of dihydropterins, caused by enzyme deficiencies, lead to severe inherited disorders. These conditions are characterized by analyzing the distinct profiles of pterin (B48896) metabolites in various body fluids and by studying genetically modified model organisms.

Dihydropteridine reductase (DHPR) deficiency, an autosomal recessive disorder, is a primary example. It impairs the regeneration of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for the synthesis of several neurotransmitters. nih.govwikipedia.org Diagnosis often follows newborn screening for hyperphenylalaninemia and is confirmed by measuring DHPR enzyme activity in dried blood spots and analyzing pterin profiles in urine or cerebrospinal fluid (CSF). orpha.netnih.gov In patients with DHPR deficiency, levels of 7,8-dihydrobiopterin (BH2) are significantly elevated, while BH4 levels can be low or normal. nih.govnih.gov This imbalance disrupts downstream pathways, leading to a deficiency in dopamine (B1211576) and serotonin. orpha.net

To investigate the pathophysiology of such deficiencies, animal models have been developed. For instance, a transgenic mouse model with a knockout of the quinonoid dihydropteridine reductase (Qdpr) gene, which encodes DHPR, has been created. nih.gov These Qdpr(-/-) mice exhibit significantly increased levels of BH2. Interestingly, BH4 levels were not decreased and in some tissues were even elevated, suggesting that dihydrofolate reductase provides an alternative pathway for BH4 regeneration from BH2 in this model. nih.gov

Similarly, sepiapterin (B94604) reductase (SPR) deficiency, which affects the final step of BH4 biosynthesis, has been modeled in mice. Spr(-/-) knockout mice show greatly diminished levels of dopamine and serotonin, alongside phenylketonuria and dwarfism, closely mimicking the symptoms observed in human patients. nih.gov Analysis of CSF from human patients with SPR deficiency reveals elevated concentrations of sepiapterin and BH2, which serves as a key diagnostic marker. nih.gov

These model systems, both human-derived data and animal models, are crucial for understanding the biochemical consequences of enzymatic defects in dihydropterin interconversions and for developing therapeutic strategies.

| Enzyme Deficiency | Tetrahydrobiopterin (BH4) | 7,8-Dihydrobiopterin (BH2) | Neopterin | Sepiapterin |

|---|---|---|---|---|

| GTP Cyclohydrolase I (GTPCH) | Low | Low | Low | Undetectable |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | Low | Low | Increased | Undetectable |

| Sepiapterin Reductase (SPR) | Normal | Increased | Normal | Increased |

| Dihydropteridine Reductase (DHPR) | Normal/Low | Increased | Normal | Undetectable |

In Vitro Reconstitution of Dihydropterin Metabolic Pathways

The in vitro reconstitution of metabolic pathways using purified enzymes is a powerful technique for dissecting the function and kinetics of individual catalytic steps. For dihydropterin metabolism, this approach has centered on isolating and characterizing key enzymes like dihydropteridine reductase (DHPR) and dihydrofolate reductase (DHFR).

The purification of DHPR from various sources, including human liver, platelets, and bovine tissues, has been instrumental in understanding its catalytic mechanism. nih.govnih.govacs.org Studies on the purified human liver enzyme, for example, determined its molecular weight to be approximately 50,000 daltons, composed of two identical subunits. nih.gov Kinetic analysis of purified DHPR has provided precise measurements of its affinity for substrates like NADH and various pterin analogues. For instance, two forms of DHPR purified from human platelets showed different Km values for NADH (20 µM vs. 9 µM) but nearly identical Km values for the substrate analogue 2-amino-6,7-dimethyl-4-hydroxydihydropteridine (46 µM vs. 49 µM). nih.gov

Site-directed mutagenesis studies on purified recombinant human DHPR have further elucidated the roles of specific amino acid residues in the active site, providing detailed insights into the enzyme's structure-function relationship. researchgate.net

Dihydrofolate reductase is another key enzyme capable of reducing dihydropterins. Kinetic studies using purified rabbit brain DHFR demonstrated its ability to convert 7,8-dihydrobiopterin into tetrahydrobiopterin. scispace.com The product of this in vitro reaction was confirmed to be a functional cofactor for the phenylalanine hydroxylase system, unequivocally establishing its identity and biological activity. scispace.com Such studies, which measure the kinetic parameters of individual purified enzymes, are foundational for the bottom-up assembly of entire metabolic pathways in vitro, allowing for a controlled analysis of pathway flux and regulation.

| Enzyme | Source | Substrate | Km (µM) | Reference |

|---|---|---|---|---|

| Dihydropteridine Reductase (Form A) | Human Platelets | NADH | 20 | nih.gov |

| Dihydropteridine Reductase (Form B) | Human Platelets | NADH | 9 | nih.gov |

| Dihydropteridine Reductase (Form A) | Human Platelets | 2-amino-6,7,-dimethyl-4-hydroxydihydropteridine | 46 | nih.gov |

| Dihydropteridine Reductase (Form B) | Human Platelets | 2-amino-6,7,-dimethyl-4-hydroxydihydropteridine | 49 | nih.gov |

| Dihydrofolate Reductase | Rabbit Brain | 7,8-Dihydrobiopterin | 14 | scispace.com |

Genetic Manipulation and Pathway Engineering Strategies for Dihydropterin Production or Metabolism

Genetic manipulation and metabolic engineering offer powerful strategies for producing valuable pterin compounds or for studying the effects of their altered metabolism. A prominent example is the engineering of Escherichia coli for the production of tetrahydrobiopterin (BH4). nih.gov To achieve this, the complete three-step mammalian biosynthetic pathway was introduced into E. coli by expressing the genes for GTP cyclohydrolase I (GCHI), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). nih.gov

Further enhancements to this system were made to increase the metabolic flux towards BH4. To boost the supply of the precursor GTP, a mutant resistant to the analogue 8-azaguanine (B1665908) was isolated, and the guaBA operon was introduced to increase GTP synthesis. nih.gov Additionally, the native E. coli GCHI gene (folE) was replaced with the more active mtrA gene from Bacillus subtilis. These combined modifications resulted in a strain capable of producing up to 4.0 g/L of biopterin (B10759762) (the oxidized product of BH4). nih.gov Similar strategies have been used to engineer the BH4 synthesis and regeneration pathway in E. coli as a module to supply this essential cofactor for the production of other valuable compounds, such as 5-hydroxytryptophan. nih.gov

For studying the consequences of pathway disruption, gene knockout techniques are indispensable. Modern genome editing tools, particularly CRISPR/Cas9, have enabled precise and efficient gene deletion in a wide range of organisms. nih.gov This technology has been successfully used to knock out genes involved in pteridine (B1203161) and ommochrome pigmentation pathways in various insects, leading to observable phenotypes like altered eye color. nih.govresearchgate.net Such knockout studies are critical for assigning function to genes within the dihydropterin metabolic network and for understanding the systemic effects of their absence.

| Genetic Modification | Purpose | Effect on Production |

|---|---|---|

| Introduction of GCHI, PTPS, and SPR genes | Reconstitute the BH4 biosynthetic pathway | Enabled BH4 synthesis |

| Isolation of 8-azaguanine resistant mutant | Increase precursor (GTP) supply | Increased productivity |

| Introduction of additional guaBA operon | Further increase GTP supply | Increased productivity |

| Replacement of E. coli folE with B. subtilis mtrA | Augment GCHI activity | Significantly improved final titer to 4.0 g/L |

Analysis of Pterin-Dependent Signaling Pathways (e.g., in bacteria)

Beyond their roles as enzyme cofactors, pterins can also function as signaling molecules. A well-characterized example of a pterin-dependent signaling pathway is found in the bacterium Agrobacterium tumefaciens, where it regulates the transition from a motile, free-living state to a sessile, biofilm-forming state. asm.org This regulatory cascade controls the levels of the intracellular second messenger cyclic diguanylate monophosphate (c-di-GMP). asm.org

The central components of this pathway are the pteridine reductase PruA, the periplasmic pterin-binding protein PruR, and the dual-function diguanylate cyclase-phosphodiesterase DcpA. asm.orgpnas.org The enzyme PruA is a pteridine reductase that synthesizes a reduced pterin species, likely tetrahydromonapterin (H4MPt), from its dihydro-pterin precursor. pnas.orgnih.gov Biochemical characterization of PruA revealed that it has the highest catalytic efficiency with dihydrobiopterin but also shows comparable activity with dihydromonapterin and dihydroneopterin, which are the likely physiological substrates in A. tumefaciens. nih.gov

The reduced pterin produced by PruA is secreted into the periplasm, where it binds to PruR. pnas.org This pterin-PruR complex then interacts with the periplasmic domain of DcpA. pnas.org This interaction modulates the enzymatic activity of DcpA, shifting it from its default diguanylate cyclase (DGC) state to a phosphodiesterase (PDE) dominant state. asm.org This switch leads to the degradation of c-di-GMP, which in turn suppresses the production of adhesins required for surface attachment and biofilm formation. asm.orgpnas.org A knockout of the pruA gene results in high DGC activity from DcpA, leading to elevated c-di-GMP levels and increased adhesion. pnas.org This pathway represents the first prokaryotic example of pterin-mediated signaling and demonstrates a sophisticated mechanism for controlling bacterial behavior in response to metabolic cues. asm.org

| Component | Type | Function |

|---|---|---|

| PruA | Enzyme (Pteridine Reductase) | Synthesizes a reduced pterin (e.g., tetrahydromonapterin) from a dihydropterin precursor. |

| Reduced Pterin (e.g., H4MPt) | Signaling Molecule | Binds to the PruR protein in the periplasm. |

| PruR | Periplasmic Binding Protein | Binds the reduced pterin and interacts with the DcpA enzyme. |

| DcpA | Enzyme (Diguanylate Cyclase-Phosphodiesterase) | Activity is modulated by the PruR-pterin complex. Switches from DGC to PDE activity upon binding. |

| c-di-GMP | Second Messenger | Levels are controlled by DcpA. High levels promote biofilm formation; low levels inhibit it. |

Cellular and Organismal Context of 6 Methyldihydro 6h Pterin Metabolism

Subcellular Compartmentalization of Dihydropterin Biosynthesis and Recycling Enzymes

The biosynthesis and recycling of dihydropterins are multi-step enzymatic processes that are spatially organized within the cell. This compartmentalization allows for efficient regulation and channeling of intermediates. The enzymes responsible for the de novo synthesis and recycling of pterin (B48896) cofactors are distributed across various subcellular locations, primarily the cytoplasm, but also in the nucleus and mitochondria.

The de novo synthesis of dihydropterins begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes:

GTP cyclohydrolase I (GTPCH): As the rate-limiting enzyme, GTPCH initiates the pathway. Studies have shown its presence in multiple compartments, including the cytoplasm, the nucleus, and cytoplasmic vesicles. In vascular endothelial cells, GTPCH is also found in caveolae, which are specialized microdomains of the plasma membrane, suggesting a localized synthesis of pterins close to where they are needed by membrane-associated enzymes like endothelial nitric oxide synthase.

6-pyruvoyl-tetrahydropterin synthase (PTPS): This second enzyme in the pathway is located in both the cytoplasm and the nucleus, according to immunohistochemical studies.

Sepiapterin (B94604) reductase (SPR): The final enzyme in the de novo pathway, SPR, is found in the cytoplasm and cytosol. wikipedia.org Its distribution is widespread across various tissues. nih.gov

The recycling pathway, which regenerates the active tetrahydro-form of pterins from its oxidized dihydro-form, involves dihydropteridine reductase (DHPR). This crucial enzyme has been identified in both the cytoplasm and mitochondria. This dual localization suggests that pterin-dependent processes occur in both compartments and that a mechanism exists to regenerate the cofactor locally.

Subcellular Localization of Key Dihydropterin Metabolism Enzymes

| Enzyme | Pathway | Subcellular Location(s) |

|---|---|---|

| GTP cyclohydrolase I (GTPCH) | De Novo Synthesis | Cytoplasm, Nucleus, Caveolae (in endothelial cells) |

| 6-pyruvoyl-tetrahydropterin synthase (PTPS) | De Novo Synthesis | Cytoplasm, Nucleus |

| Sepiapterin reductase (SPR) | De Novo Synthesis & Salvage | Cytoplasm, Cytosol wikipedia.org |

| Dihydropteridine reductase (DHPR) | Recycling | Cytoplasm, Mitochondria |

Inter-organellar and Inter-cellular Transport of Pterin Metabolites

The spatial separation of pterin biosynthesis, recycling, and utilization necessitates efficient transport mechanisms to move these metabolites between different cellular compartments and between cells. nih.gov While the complete roster of pterin-specific transporters is not fully elucidated, evidence points to the existence of dedicated systems.

Research on human lymphoblastic cells using 6-hydroxymethylpterin (B1496140) as a model compound revealed a specific uptake and efflux system. The study suggested that pterins with small substituents at the 6-position, such as methyl or hydroxyl groups, likely share the same transport pathway. This indicates that 6-methyldihydro-(6H)-pterin would probably be a substrate for this transport system. In contrast, larger pterins like biopterin (B10759762) and neopterin, as well as folates, showed much lower affinity for this transporter, highlighting its specificity for unconjugated pteridines.

A well-characterized example of a transporter involved in pterin pathways comes from Drosophila melanogaster. The product of the white gene is an ATP-binding cassette (ABC) transporter. Mutations in this gene disrupt the transport of precursors for eye pigments, including pteridines, into specialized pigment granules called pterinosomes, resulting in a white-eyed phenotype. nih.govroyalsocietypublishing.org This demonstrates the critical role of specific transporters in moving pterin metabolites into the organelles where they are stored or utilized.

Inter-cellular transport is also vital. For instance, in Drosophila, the synthesis of the cofactor BH4 is physically distributed. The enzymes Punch and Purple act in the fat body (an organ analogous to the liver), while Sepiapterin Reductase is required in specific neurons in the brain. This implies that a pterin intermediate must be transported from the fat body to the brain to complete the synthesis, acting as a systemic signal.

Role of Pterin Metabolism in Developmental Processes in Model Organisms

Pterin metabolism is intrinsically linked to key developmental events, a fact well-illustrated by studies in model organisms. Deficiencies in pterin biosynthesis often lead to conspicuous phenotypes, particularly in pigmentation and neurological function.

Drosophila melanogaster (Fruit Fly): The fruit fly has been a cornerstone for understanding pterin genetics. The vibrant red eye color of wild-type flies is a composite of brown ommochromes and brightly colored pteridines, such as drosopterin (B13424490). royalsocietypublishing.org Numerous eye-color mutants, like white, rosy, and purple, are linked to defects in the transport or synthesis of pteridines. nih.govroyalsocietypublishing.org For example, the rosy gene encodes xanthine (B1682287) dehydrogenase, an enzyme that metabolizes pterins, and its mutation alters the pterin profile of the eye. royalsocietypublishing.org Beyond pigmentation, pterin metabolism in Drosophila regulates feeding behavior through the modulation of neuropeptide F, demonstrating a role in metabolic signaling during development and adulthood.

Danio rerio (Zebrafish): In zebrafish, pteridines are essential for the proper development and pigmentation of the three types of chromatophores (pigment cells) derived from the neural crest: melanophores (black), iridophores (iridescent), and xanthophores (yellow/orange). The yellow hue of xanthophores is due to the accumulation of pterin pigments, primarily sepiapterin. The expression of GTP cyclohydrolase I is a critical regulatory point and is observed in neural cells, melanoblasts, and early xanthophores. The pteridine (B1203161) pathway first produces BH4, which is required for neurotransmitter synthesis in neurons and for melanin (B1238610) production in melanophores, before branching off to produce sepiapterin for xanthophore pigmentation. This illustrates how the pterin pathway is spatially and temporally regulated to fulfill distinct functions in different cell lineages during embryonic development.

Advanced Analytical Research Methodologies for Dihydropterin Profiling

Chromatographic Separation Techniques for Dihydropterins

Chromatographic techniques are fundamental to the analysis of dihydropterins, enabling their separation from complex biological mixtures prior to detection and quantification. The choice of chromatographic method is dictated by the physicochemical properties of the pterin (B48896) derivatives and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of pteridines. nih.govmdpi.commdpi.com The versatility of HPLC lies in the availability of a wide array of stationary phases, each offering unique separation mechanisms.

Reversed-Phase (RP) HPLC is a widely employed technique for the analysis of pterins. mdpi.com In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase. chromtech.com While effective for many pterin derivatives, the high polarity of some dihydropterins can lead to poor retention on traditional RP columns. chromtech.com To overcome this, ion-pairing agents can be added to the mobile phase to enhance the retention of these polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar compounds like dihydropterins. nih.govresearchgate.netsigmaaldrich.com HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile (B52724). sigmaaldrich.com This technique facilitates the retention of polar analytes that are poorly retained in reversed-phase chromatography. chromtech.comsigmaaldrich.com The elution order in HILIC is generally the opposite of that in RP-HPLC. sigmaaldrich.com A significant advantage of HILIC, particularly when coupled with mass spectrometry, is the high organic content of the mobile phase, which promotes efficient spray ionization and can lead to enhanced sensitivity. nih.gov

| HPLC Mode | Stationary Phase Examples | Mobile Phase Characteristics | Advantages for Dihydropterin Analysis |

| Reversed-Phase (RP) | C8, C18, Phenyl | High polarity (e.g., water/methanol/acetonitrile mixtures) | Well-established, versatile for a range of pterins. |

| Hydrophilic Interaction (HILIC) | Silica, Diol, Amide | High organic content (e.g., >70% acetonitrile) with a small aqueous portion | Excellent retention for highly polar dihydropterins, enhanced MS sensitivity. nih.gov |

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of pterins. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. CE methods have been successfully developed for the analysis of various pterin derivatives in biological samples. nih.govnih.gov The separation in CE is influenced by factors such as the composition and pH of the background electrolyte and the applied voltage. nih.gov Optimized CE methods can achieve baseline separation of multiple pterin derivatives within a single run. nih.gov

Spectrometric and Spectroscopic Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for the accurate identification and quantification of dihydropterins.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the definitive identification and quantification of pterins in biological fluids. nih.govsemanticscholar.orgnih.gov This technique offers high sensitivity and selectivity, allowing for the measurement of low concentrations of dihydropterins even in complex matrices. nih.govnih.gov

In LC-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. A "dilute-and-shoot" approach, where urine samples are simply diluted and filtered before injection, can be employed with LC-MS/MS due to the high sensitivity of the technique and the relatively high concentration of some pteridines in urine. mdpi.com

| Analyte | Matrix | LC-MS/MS Method | Limit of Detection (LOD) |

| 6-biopterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

| 7-biopterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

| 6-neopterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

| 7-neopterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

| Pterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

| Isoxanthopterin | Urine | LUNA amino column | 7-360 pg/ml nih.gov |

Electrochemical Detection (ECD) is a highly sensitive method for the detection of electroactive compounds, including reduced pterins. mdpi.com This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. HPLC coupled with ECD has been successfully used for the quantification of tetrahydrobiopterin (B1682763) in tissue samples. mdpi.com The high sensitivity of ECD makes it suitable for detecting the low levels of dihydropterins found in biological systems.

Fluorescence Detection is another highly sensitive technique that is well-suited for the analysis of many pterin derivatives, as they are often naturally fluorescent. nih.govmdpi.comnih.govrsc.org This method involves exciting the pterin molecules at a specific wavelength and measuring the emitted light at a longer wavelength. nih.gov The fluorescence properties of pterins, including their excitation and emission maxima and quantum yields, can be influenced by factors such as pH. nih.govrsc.org The native fluorescence of pterins allows for their detection at very low concentrations without the need for derivatization. nih.gov

| Detection Method | Principle | Advantages for Dihydropterin Analysis | Considerations |

| Electrochemical Detection (ECD) | Measures current from redox reactions of the analyte. nih.govsrce.hr | High sensitivity for electroactive species like reduced pterins. mdpi.com | Requires electroactive analytes. |

| Fluorescence Detection | Measures emitted light after excitation at a specific wavelength. rsc.org | High sensitivity for naturally fluorescent pterins. nih.gov | Not all pterins are fluorescent; pH can affect signal. nih.govrsc.org |

Isotopic Labeling Approaches for Metabolic Flux Analysis in Pterin Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing insights into the dynamics of metabolic networks. nih.govwikipedia.orgdoi.org This approach involves introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system. nih.govwikipedia.org The labeled substrate is then metabolized, and the distribution of the isotope in downstream metabolites is analyzed, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

Metabolic flux analysis using stable isotope labeling can be applied to study the biosynthesis and metabolism of pterins. wikipedia.org By feeding cells or organisms with a labeled precursor, such as [U-¹³C₆]glucose, it is possible to track the incorporation of the heavy isotopes into pterin molecules. researchgate.net This allows for the elucidation of pathway routes and the quantification of metabolic fluxes through different branches of the pterin network. While the direct application of isotopic labeling for the metabolic flux analysis of 6-methyldihydro-(6H)-pterin has not been extensively reported, the principles of this methodology are applicable to investigating its formation and fate within the broader context of pterin metabolism. researchgate.net

Sample Preparation and Stabilization Strategies for Labile Dihydropterins in Research

The accurate analysis of labile dihydropterins, including this compound, in biological matrices presents considerable analytical challenges due to their inherent instability and susceptibility to oxidation. Meticulous sample preparation and the implementation of effective stabilization strategies are paramount to preserve the native state of these compounds and ensure the integrity of research findings. Key factors influencing the stability of dihydropterins include temperature, pH, and exposure to light and atmospheric oxygen. Consequently, a multi-faceted approach to sample handling, from collection to analysis, is crucial for obtaining reliable and reproducible data.

Immediate Stabilization at Collection

To mitigate the rapid degradation of labile dihydropterins, immediate stabilization of biological samples upon collection is a critical first step. This is often achieved through the addition of antioxidants and reducing agents.

Dithiothreitol (DTT) is a widely employed stabilizing agent that protects the reduced forms of pteridines. It functions by maintaining a reducing environment, thereby preventing the oxidation of the dihydropterin molecule. The concentration of DTT used can be critical and needs to be optimized based on the biological matrix and the specific analytical method.

Ascorbic acid (Vitamin C) is another potent antioxidant used to preserve labile compounds in biological samples. It effectively scavenges free radicals and reactive oxygen species, which can otherwise lead to the degradation of dihydropterins. The protective effect of ascorbic acid is well-documented for various labile molecules and is applicable to the stabilization of dihydropterins during sample processing and storage.

A comparative overview of common stabilizing agents is presented in the table below.

| Stabilizing Agent | Mechanism of Action | Typical Concentration Range | Notes |

| Dithiothreitol (DTT) | Maintains a reducing environment, prevents disulfide bond formation. | 0.1 - 10 mM | Freshly prepared solutions are recommended as DTT itself can oxidize over time. |

| Ascorbic Acid | Scavenges free radicals and reactive oxygen species. | 0.1% - 1% (w/v) | Can interfere with certain analytical techniques if not removed prior to analysis. |

Control of Temperature and pH

Low temperatures are fundamental in slowing down the chemical and enzymatic degradation of dihydropterins. Biological samples should be immediately placed on ice after collection and subsequently stored at ultra-low temperatures (typically -80°C) for long-term preservation. Multiple freeze-thaw cycles should be avoided as they can accelerate degradation.

The pH of the sample matrix also significantly influences the stability of dihydropterins. Acidic conditions can promote the degradation of some pteridine (B1203161) derivatives. Therefore, maintaining a neutral or slightly acidic pH, depending on the specific compound's stability profile, is often necessary. Buffering the sample at the time of collection can help to control pH fluctuations.

The following table summarizes the impact of temperature on the stability of labile compounds, which is a critical consideration for dihydropterin analysis.

| Storage Temperature | General Effect on Stability | Recommended Duration |

| 4°C (Refrigerated) | Slows degradation for short-term storage. | Up to 24 hours |

| -20°C (Standard Freezer) | Suitable for intermediate-term storage. | Weeks to months |

| -80°C (Ultra-low Freezer) | Optimal for long-term preservation of labile compounds. | Months to years |

Sample Processing Techniques

The choice of sample processing technique is crucial for minimizing the degradation of this compound and other dihydropterins.

Protein Precipitation is a common method to remove high-abundance proteins from biological fluids like plasma and serum, which can interfere with the analysis. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol. The process should be carried out at low temperatures to minimize the risk of analyte degradation during this step.

Solid-Phase Extraction (SPE) offers a more selective method for sample clean-up and concentration. By choosing an appropriate sorbent, it is possible to isolate the pteridines of interest while removing interfering substances. This can lead to cleaner chromatograms and improved analytical sensitivity.

Detailed research findings have highlighted the importance of a systematic approach to sample preparation. For instance, studies involving the analysis of multiple pteridines in urine have demonstrated the necessity of using a combination of a reducing agent like DTT and immediate freezing to preserve the integrity of dihydropterin species. The selection of the analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection, will also dictate the specific requirements of the sample preparation protocol.

Evolutionary and Comparative Biochemical Perspectives on Dihydropterin Metabolism

Phylogenetics of Pterin (B48896) Biosynthetic and Salvage Enzymes

The enzymes responsible for the de novo biosynthesis and salvage of pterins exhibit complex evolutionary histories, reflecting a blend of conserved core functions and lineage-specific adaptations. Phylogenetic analyses of key enzymes such as GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), sepiapterin (B94604) reductase (SPR), and dihydrofolate reductase (DHFR) reveal these evolutionary dynamics.

GTP Cyclohydrolase I (GCH1): As the enzyme catalyzing the first committed step in pterin biosynthesis, the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, GCH1 is a highly conserved enzyme. portlandpress.commedlineplus.govmedlineplus.gov Phylogenetic studies show that GCH1 sequences cluster into distinct families, often corresponding to the major domains of life: Bacteria, Archaea, and Eukarya. Within eukaryotes, further divisions are observed among different kingdoms. The active site architecture is remarkably preserved, highlighting the essential nature of this initial reaction. Some organisms possess multiple paralogs of GCH1, suggesting gene duplication events followed by functional divergence.

Sepiapterin Reductase (SPR): SPR is a key enzyme in the final steps of tetrahydrobiopterin (B1682763) (BH4) biosynthesis, catalyzing the reduction of sepiapterin to 7,8-dihydrobiopterin. wikipedia.orgnih.gov Phylogenetic analysis of SPR proteins from various organisms indicates a common ancestry, with the enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. uniprot.org Homology modeling and sequence alignment of SPR from different species, such as Drosophila, have revealed conserved structural motifs essential for substrate binding and catalysis, as well as differences in surface electrostatic distributions that may reflect adaptations to specific metabolic contexts. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in both de novo synthesis and salvage pathways of reduced folates and is also involved in the reduction of 7,8-dihydrobiopterin to tetrahydrobiopterin in the pterin salvage pathway. portlandpress.commdpi.com The evolution of DHFR is of significant interest, particularly in the context of drug resistance. nih.gov Phylogenetic analyses show that DHFR enzymes from different species, such as E. coli and humans, share a similar three-dimensional fold but exhibit divergent dynamic properties that influence their catalytic mechanisms. nih.gov The presence of DHFR pseudogenes in some individuals suggests recent evolutionary origins and interethnic variation. atlasgeneticsoncology.org

Below is an interactive data table summarizing the key enzymes in pterin biosynthesis and salvage pathways.

| Enzyme | Gene (Human) | Function | Evolutionary Conservation |

| GTP cyclohydrolase I | GCH1 | Catalyzes the first step in pterin biosynthesis. medlineplus.govmedlineplus.gov | Highly conserved across all domains of life. |

| 6-pyruvoyltetrahydropterin synthase | PTS | Involved in the de novo synthesis of tetrahydrobiopterin. portlandpress.comnih.gov | Conserved in organisms with a de novo BH4 pathway. |

| Sepiapterin reductase | SPR | Catalyzes the final steps of tetrahydrobiopterin biosynthesis. wikipedia.orgnih.gov | Belongs to the conserved SDR superfamily. uniprot.org |

| Dihydrofolate reductase | DHFR | Reduces dihydrofolates and is involved in the pterin salvage pathway. mdpi.comatlasgeneticsoncology.org | Structurally conserved fold with divergent dynamic properties. nih.gov |

Conservation and Divergence of Dihydropterin Pathways Across Domains of Life

The core pathways of dihydropterin metabolism are ancient, with evidence of their presence in all three domains of life: Archaea, Bacteria, and Eukarya. However, significant variations and lineage-specific modifications exist, reflecting the diverse metabolic needs and environments of these organisms.

Conservation: The fundamental aspect of pterin biosynthesis, the de novo synthesis from guanosine (B1672433) triphosphate (GTP), is a conserved feature. portlandpress.comresearchgate.net The initial steps leading to the formation of a pterin ring structure are found across different life forms. Furthermore, the existence of both de novo and salvage pathways for tetrahydrobiopterin (BH4) biosynthesis is a common theme in mammalian cells and tissues, highlighting the importance of maintaining adequate levels of this essential cofactor. nih.govpnas.orgnih.gov In many organisms, pterins serve as essential cofactors for a variety of enzymes, including aromatic amino acid hydroxylases. nih.gov

Divergence:

Archaea: The metabolism in Archaea often showcases unique modifications of classical pathways. nih.govvu.nl While they utilize pterin-based cofactors, such as tetrahydromethanopterin, the biosynthetic routes to the key intermediate 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (6-HMDP) can differ from the canonical bacterial pathway. nih.gov For instance, some methanogens utilize a distinct set of enzymes to arrive at 6-HMDP. nih.gov The study of archaeal metabolism has revealed a mosaic of pathways that appear to be a blend of bacterial and eukaryotic features, alongside unique archaeal innovations. researchgate.netduke.edu

Bacteria: Bacteria exhibit a wide array of pterin structures and functions. researchgate.net While the core biosynthetic pathway from GTP is generally conserved, bacteria often produce unique pterin derivatives, such as those conjugated to glycosides or nucleotides. researchgate.netresearchgate.net The functions of these modified pterins are diverse, ranging from roles as enzyme cofactors in processes like aromatic amino acid metabolism to involvement in signaling pathways that regulate behaviors like biofilm formation. researchgate.netnih.gov For example, in Agrobacterium tumefaciens, a pteridine (B1203161) reductase is involved in the pterin-dependent control of biofilm formation. nih.gov

Eukarya: In eukaryotes, particularly mammals, the pterin pathways are well-characterized in the context of tetrahydrobiopterin (BH4) biosynthesis. nih.gov BH4 is an essential cofactor for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. medlineplus.govmedlineplus.gov The de novo pathway from GTP and a salvage pathway utilizing sepiapterin are both active. mdpi.comnih.govmdpi.com The regulation of these pathways is complex, involving feedback mechanisms and hormonal control. portlandpress.com While the core enzymes are conserved, the regulation and integration of these pathways into broader metabolic and signaling networks are highly evolved in eukaryotes.

The following table provides a comparative overview of dihydropterin pathways across the domains of life.

| Feature | Archaea | Bacteria | Eukarya |

| Primary Pterin Cofactors | Tetrahydromethanopterin, Tetrahydrofolate | Diverse, including folates and unique pterins | Tetrahydrobiopterin, Folates |

| De Novo Pathway | Present, with variations in the route to 6-HMDP. nih.gov | Conserved core pathway from GTP. researchgate.net | Conserved de novo pathway from GTP for BH4 synthesis. portlandpress.comnih.gov |

| Salvage Pathway | Less characterized. | Present in some species. | Well-established salvage pathway for BH4. mdpi.comnih.govpnas.org |

| Key Divergences | Unique enzymes and pathway modifications. nih.govnih.gov | Production of diverse, often conjugated, pterins with varied functions. researchgate.netresearchgate.net | Complex regulation and integration into neurotransmitter synthesis and other signaling pathways. portlandpress.commedlineplus.gov |

Adaptive Evolution of Pterin Metabolic Genes in Specific Lineages

The genes encoding enzymes of pterin metabolism have undergone adaptive evolution in various lineages, driven by selective pressures such as environmental challenges, dietary shifts, and the need for novel physiological functions.

Dihydrofolate Reductase (DHFR) Gene Amplification: One of the most well-documented examples of adaptive evolution in pterin metabolism is the amplification of the DHFR gene. pnas.orgscispace.com This phenomenon is frequently observed in cancer cells exposed to antifolate drugs like methotrexate. atlasgeneticsoncology.org The increased copy number of the DHFR gene leads to higher levels of the DHFR enzyme, allowing cells to overcome the inhibitory effects of the drug and survive. This represents a rapid adaptive response to a strong selective pressure. Studies have shown that this amplification can be initiated by chromosome breaks and subsequent fusion events. pnas.org

Mutations in GCH1 and SPR: In humans, mutations in the GCH1 and SPR genes provide insights into the adaptive constraints on these enzymes. Mutations in GCH1, the rate-limiting enzyme in BH4 synthesis, can lead to conditions like dopa-responsive dystonia. medlineplus.govmedlineplus.govnih.gov Similarly, mutations in the SPR gene can cause sepiapterin reductase deficiency, another disorder affecting neurotransmitter synthesis. wikipedia.orgmedlineplus.gov The persistence of different alleles in the human population, some of which may have subtle effects on enzyme function, could reflect balancing selection or adaptation to different dietary or environmental conditions throughout human history. The phenotypic spectrum of GCH1 deficiency, for instance, suggests a gradient of severity that correlates with the level of BH4 defect and the nature of the genetic variant. nih.govnih.gov

Evolution of Pterin-Dependent Hydroxylation: The evolution of pterin-dependent aromatic amino acid hydroxylases has been a key innovation, particularly in eukaryotes, for the synthesis of neurotransmitters. The functional complementation of tetrahydrobiopterin by other indigenous cofactors in some organisms suggests a degree of metabolic flexibility that could be evolutionarily advantageous. nih.gov Directed evolution experiments in organisms like E. coli have demonstrated the potential to evolve functional pterin-dependent hydroxylation pathways by introducing a minimal set of heterologous enzymes and leveraging host mutations. nih.gov

This table summarizes examples of adaptive evolution in pterin metabolic genes.

| Gene | Organism/Lineage | Adaptive Feature | Selective Pressure/Advantage |

| DHFR | Various, including cancer cell lines | Gene amplification pnas.orgscispace.com | Resistance to antifolate drugs. atlasgeneticsoncology.org |

| GCH1 | Humans | Allelic variation leading to altered enzyme activity. medlineplus.govnih.gov | Potential balancing selection or adaptation to dietary/environmental factors. |

| SPR | Humans | Mutations causing sepiapterin reductase deficiency. wikipedia.orgmedlineplus.gov | Highlights the critical role in neurotransmitter synthesis. |

Future Research Trajectories in 6 Methyldihydro 6h Pterin Biochemistry

Discovery and Characterization of Novel Enzymes in Dihydropterin Metabolism

The metabolism of dihydropterins is governed by a range of enzymes that catalyze their synthesis, reduction, and interconversion. A primary avenue of future research involves the discovery and detailed characterization of novel enzymes with specificity for various dihydropterin substrates, including 6-methyldihydro-(6H)-pterin.

Key enzymes in pterin (B48896) metabolism, such as Dihydropteridine Reductase (DHPR) and Dihydrofolate Reductase (DHFR), are known to reduce dihydropterins to their active tetrahydro forms. nih.govmdpi.com DHPR, for instance, is crucial for regenerating tetrahydrobiopterin (B1682763) from quinonoid-dihydrobiopterin. nih.gov Similarly, enzymes like the novel 7,8-dihydroneopterin (B1664191) aldolase (B8822740) (DHNA) found in methanogens demonstrate the existence of diverse catalytic mechanisms within pterin pathways. nih.gov The characterization of archaeal DHNA revealed a unique structure compared to its bacterial and plant counterparts, indicating that it is evolutionarily distinct from other known aldolases. nih.gov

Future research will focus on:

Identifying Novel Reductases and Aldolases: Employing genomic and proteomic approaches to identify new enzymes that may act on atypical dihydropterin substrates like this compound.

Substrate Specificity Profiling: Characterizing the kinetic parameters (Km, kcat) of known and novel enzymes against a library of dihydropterin derivatives. This will determine if compounds like this compound are viable biological substrates.

Structural Biology: Solving the crystal structures of these enzymes in complex with their substrates to reveal the molecular basis of their specificity and catalytic mechanism. nih.gov

| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| Wild Type | 15 ± 2 | 0.07 ± 0.01 | 4.7 x 103 | nih.gov |

| E25Q Mutant | >400 | 0.08 ± 0.01 | <200 | nih.gov |

| H35A Mutant | 12 ± 2 | 0.003 ± 0.001 | 250 | nih.gov |

| Q61A Mutant | 14 ± 2 | 0.003 ± 0.001 | 214 | nih.gov |

Application of Systems Biology Approaches to Pterin Metabolic Networks

Understanding the role of a single compound like this compound requires placing it within the context of the entire cellular metabolic network. Systems biology provides the tools to model and analyze these complex interactions. researchgate.net

Genome-scale metabolic models (GEMs) are computational reconstructions of the complete metabolic network of an organism, derived from genomic and biochemical data. nih.gov These models can be used to simulate metabolic states and predict physiological functions. nih.govnih.gov By integrating multi-omics data (e.g., transcriptomics, proteomics, metabolomics), these models can provide a holistic view of cellular responses to various conditions. mdpi.com

Future directions in this area include:

Expansion of Pterin Pathways in GEMs: Curating and adding newly discovered enzymatic reactions involving dihydropterins to existing GEMs. This will allow for the simulation of metabolic fluxes through these pathways.

Multi-Omics Data Integration: Combining high-throughput data to create condition-specific models of pterin metabolism. For example, analyzing metabolomics data from breast cancer cell lines has revealed altered concentrations of several pteridines, suggesting a disruption of pterin metabolism in cancer. nih.gov

Flux Balance Analysis (FBA): Using FBA to predict the flow of metabolites through the pterin network under different genetic or environmental perturbations. nih.gov This can help generate hypotheses about the function of compounds like this compound.

High-Throughput Screening and Pathway Reconstruction for Dihydropterins

High-throughput screening (HTS) and computational pathway reconstruction are powerful tools for rapidly exploring the biological relevance of novel compounds and elucidating their metabolic pathways.

HTS assays can be developed to screen large chemical libraries for molecules that interact with or are metabolized by enzymes in the pterin pathway. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was developed to screen for compounds that disrupt the interaction between GTP cyclohydrolase 1 (GTPCH-1) and its regulatory protein, with the goal of increasing tetrahydrobiopterin levels. nih.gov This assay was highly sensitive, stable, and suitable for ultra-high-throughput screening (uHTS). nih.gov Such approaches can be adapted to discover enzymes that act on this compound.

Computational pathway reconstruction, often aided by knowledge graphs and machine learning, can predict potential metabolic routes for novel compounds based on known biochemical reactions. chemrxiv.org These platforms can accelerate the identification of viable synthesis and degradation pathways for compounds of interest. chemrxiv.org

Future research will leverage these technologies to:

Develop Novel HTS Assays: Design and optimize HTS assays to screen for enzymatic activity on this compound and other dihydropterin analogs.

Automated Pathway Prediction: Utilize autonomous synthesis platforms and AI-driven retrosynthesis tools to predict and validate the metabolic fate of novel dihydropterins within a cellular context. chemrxiv.org

Functional Genomics Screening: Perform screens (e.g., CRISPR-based) to identify genes and enzymes whose perturbation affects the metabolism or cellular concentration of exogenously supplied this compound.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Assay Type | TR-FRET | Monitors protein-protein interaction (GTPCH-1/GFRP) | nih.gov |

| Signal-to-Background Ratio | >12 | Indicates a robust and clear assay signal | nih.gov |

| Z' Factor | >0.8 | Demonstrates excellent assay quality and suitability for HTS | nih.gov |

| Application | uHTS | Enables screening of large compound libraries | nih.gov |

Development of Advanced Bioanalytical Techniques for Real-Time Pterin Dynamics

A major challenge in studying pterin metabolism is the low abundance and transient nature of many intermediates. Dihydropterins are often unstable and exist in multiple redox states, making their accurate quantification difficult. nih.govcreative-proteomics.com The development of more sensitive and specific bioanalytical techniques is crucial for advancing the field.

Current methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for quantifying pterins in biological samples. creative-proteomics.comresearchgate.net Modern LC-MS/MS systems can achieve limits of detection in the sub-nanomolar range, allowing for the analysis of trace-level metabolites. creative-proteomics.com However, these methods typically require sample extraction, precluding the analysis of metabolic dynamics in real-time within living cells.

The future of pterin analysis lies in techniques that can monitor these molecules and their fluxes in real time and with spatial resolution.

Advanced Imaging Techniques: The application of methods like fluorescence fluctuation spectroscopy and two-photon imaging could allow for the visualization and quantification of pterin dynamics in living cells. nih.govnih.gov These techniques can provide information on molecular mobility, concentration, and interactions at the single-molecule level. nih.gov

Real-Time Spectroscopy: New spectroscopic methods are being developed to track ultrafast molecular processes, which could be adapted to observe enzymatic reactions involving pterins as they occur. uni-jena.de

Biosensor Development: Creating genetically encoded or synthetic biosensors that respond to specific pterins would enable real-time monitoring of their concentrations within different subcellular compartments.

| Technique | Advantages | Limitations | Future Application |

|---|---|---|---|

| LC-MS/MS | High sensitivity (sub-nM LOD), high specificity, wide dynamic range | Destructive, requires sample processing, no real-time data | Quantitative profiling in complex biological matrices creative-proteomics.comresearchgate.net |

| Fluorescence Spectroscopy | Non-invasive, capable of live-cell imaging, provides dynamic information | Requires fluorescent probes or intrinsic fluorescence, lower specificity | Real-time tracking of pterin fluxes and interactions in vivo nih.gov |

| Electrochemical Methods | High sensitivity, potential for miniaturization and real-time detection | Susceptible to interference from other redox-active molecules | Development of specific biosensors for continuous monitoring |

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing the structural and electronic properties of 6-methyldihydro-(6H)-pterin in solution?

- Methodological Answer : Use a combination of UV/vis spectroscopy and NMR to monitor pH-dependent structural changes. At neutral pH, the compound adopts a 7,8-dihydro-like structure, while acidic conditions stabilize the pterin cation form. Mass spectrometry further confirms molecular weight and adduct formation (e.g., bisulfite adducts) . For dynamic structural analysis in aqueous solutions, -enriched NMR can resolve tautomeric equilibria and protonation states .

Q. How can researchers optimize the synthesis of this compound derivatives to minimize isomerization?

- Methodological Answer : Employ regioselective protection strategies, such as using sulfonic acid adducts during synthesis to stabilize intermediates. Purify products via reverse-phase HPLC (e.g., Phenomenex Ultracarb C18 column with phosphate buffer) to separate isomers. Monitor reaction progress with TLC and characterize final products using high-resolution mass spectrometry (HRMS) and NMR .

Q. What are the key considerations for quantifying this compound in biological matrices?

- Methodological Answer : Use HPLC with fluorescence detection or LC-MS/MS for sensitivity. Include reducing agents (e.g., dithiothreitol) in extraction buffers to prevent oxidation of dihydro species. Validate methods with stable isotope-labeled internal standards to account for matrix effects .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its reactivity in enzymatic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare the relative energies of lactam, lactim, and anionic tautomers. Validate computational predictions with pH-dependent enzyme assays (e.g., dihydropteridine reductase activity) and NMR to track protonation states. The lactam tautomer is typically dominant in neutral aqueous solutions, but lactim forms may exhibit higher reactivity in electron-transfer reactions .

Q. What strategies can resolve contradictions in reported structural data for this compound derivatives?

- Methodological Answer : Cross-validate results using complementary techniques. For example, X-ray crystallography provides static solid-state structures, while solution-phase NMR and UV/vis spectroscopy reveal dynamic behavior. In cases of conflicting data (e.g., tetrameric vs. monomeric forms), use small-angle X-ray scattering (SAXS) or analytical ultracentrifugation to assess oligomerization in solution .

Q. How does the electronic environment of this compound modulate its interaction with redox enzymes like dihydropteridine reductase?

- Methodological Answer : Conduct stopped-flow kinetics with NADH as a cofactor to measure hydride transfer rates. Mutagenesis studies (e.g., active-site mutations in dihydropteridine reductase) can identify residues critical for stabilizing the quinonoid intermediate. Compare non-enzymatic reduction rates at varying pH to isolate enzyme-specific effects .

Q. What computational models are effective for predicting the stability of this compound adducts in biological systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models to study adduct formation (e.g., bisulfite or protein-bound adducts). Use quantum mechanics/molecular mechanics (QM/MM) to explore transition states during redox reactions. Validate models with spectroscopic data (e.g., UV/vis kinetics) .

Methodological Best Practices

- Contradiction Management : When structural or kinetic data conflict, replicate experiments under identical conditions (e.g., buffer composition, temperature) and employ orthogonal methods (e.g., EPR for radical intermediates) .

- Data Reproducibility : Document pH, ionic strength, and co-solvents in all assays, as pterin derivatives are highly sensitive to environmental changes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.